molecular formula C14H12O3 B7779315 Resveratrol CAS No. 133294-37-8

Resveratrol

Cat. No.: B7779315
CAS No.: 133294-37-8
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a naturally occurring polyphenolic compound found in grapes, red wine, berries, and peanuts. It belongs to the stilbene class and is synthesized in plants as a phytoalexin in response to stress or pathogen attack . This compound has garnered significant attention for its antioxidant, anti-inflammatory, and chemopreventive properties. Preclinical studies highlight its ability to modulate multiple molecular pathways, including inhibition of cyclooxygenase (COX), activation of sirtuins, and induction of phase II detoxifying enzymes .

Scientific Research Applications

Biological Activities and Mechanisms

Resveratrol exhibits a wide range of biological activities, including:

  • Antioxidant Properties : this compound scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases .
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially benefiting conditions like arthritis and cardiovascular diseases .
  • Anticancer Activity : this compound has shown promise in inhibiting tumor growth and enhancing the efficacy of certain chemotherapeutic agents .
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier allows it to exert protective effects against neurodegenerative diseases such as Alzheimer's .

2.1. Cardiovascular Health

This compound has been studied for its cardioprotective effects, including:

  • Blood Pressure Regulation : Clinical trials have demonstrated that this compound supplementation can lead to significant reductions in systolic and diastolic blood pressure in individuals with hypertension .
  • Improvement of Lipid Profiles : It may help lower LDL cholesterol levels and improve overall lipid metabolism .

2.2. Cancer Prevention and Treatment

This compound's anticancer properties are noteworthy:

  • Combination Therapy : It enhances the effectiveness of chemotherapy drugs like gemcitabine and cisplatin by sensitizing cancer cells .
  • Specific Cancer Types : Studies suggest it may be particularly effective against breast, prostate, and colon cancers .

2.3. Neurological Disorders

Recent studies highlight this compound's role in neuroprotection:

  • Alzheimer's Disease : this compound has been shown to reduce beta-amyloid levels in cerebrospinal fluid, potentially slowing cognitive decline .
  • Stroke Recovery : Its anti-inflammatory properties may aid recovery post-stroke by reducing neuronal damage .

2.4. Metabolic Disorders

This compound is being investigated for its effects on metabolic syndromes:

  • Diabetes Management : Clinical trials indicate that this compound can improve insulin sensitivity and glycemic control in type 2 diabetes patients .
  • Weight Management : Its anti-obesity effects are attributed to its ability to modulate fat metabolism .

Case Studies

StudyFocusFindings
Randomized Trial on Alzheimer's119 participantsThis compound improved cognitive biomarkers without significant adverse effects; demonstrated ability to penetrate the blood-brain barrier .
COVID-19 Treatment TrialOutpatients with mild COVID-19Lower incidence of hospitalization and pneumonia in this compound group compared to placebo; results suggest potential for respiratory viral infections .
Oral Delivery MethodsTwo methods testedTransbuccal delivery showed effective absorption; traditional ingestion also demonstrated positive health impacts over multiple cycles .

Challenges and Future Directions

Despite promising findings, several challenges remain:

  • Bioavailability : this compound's low bioavailability limits its therapeutic potential; research is ongoing to improve its formulation and delivery methods .
  • Clinical Trials : More extensive clinical trials are needed to confirm efficacy across various conditions and to better understand its mechanisms of action .

Comparison with Similar Compounds

Antioxidant Activity

Resveratrol exhibits potent radical scavenging activity, outperforming common synthetic antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and α-tocopherol in in vitro assays . However, its efficacy varies depending on the assay system:

Compound Antioxidant Assay IC50/ORAC Value (Relative to this compound) Source
This compound DPPH, ABTS IC50 = 59 nM (baseline)
Gallic Acid FRAP Higher ORAC value
Quercetin Lipid peroxidation inhibition Comparable to this compound
BHA/BHT Hydroxyl radical scavenging Lower activity
Synthetic FLuc inhibitors Firefly luciferase inhibition IC50 = 0.26 nM (440x more potent)

Notably, synthetic compounds such as 5-benzyl-3-phenyl-1,4,2-dioxazoles demonstrate 440-fold greater inhibitory activity than this compound in firefly luciferase assays .

Cancer Chemoprevention

This compound inhibits all stages of carcinogenesis (initiation, promotion, progression) by modulating apoptosis and inflammation, comparable to curcumin but with distinct molecular targets . Unlike curcumin, this compound specifically activates SIRT1, a key regulator of cellular senescence .

Neuroprotection

In Alzheimer’s disease models, this compound reduces Aβ aggregation (IC50 = 5 μM), but boron-containing analogs (e.g., compound 17h) show 10-fold higher potency .

Antiviral Synergy

Structural Analogs and Derivatives

  • Methylated Analogs : Biosynthetic methylated derivatives (e.g., 3,5-dihydroxy-4′-methoxystilbene) exhibit altered metabolic stability while retaining antioxidant activity .
  • Piceid : A glycosylated derivative with improved solubility but reduced membrane interaction compared to this compound .
  • Boron-Resveratrol Hybrids : Hybrid compounds (e.g., 19b) show similar Aβ inhibition but lower antioxidant capacity in ORAC assays .

Bioavailability and Formulation Challenges

This compound’s bioavailability is significantly lower than other polyphenols like quercetin or epigallocatechin gallate (EGCG) due to rapid glucuronidation. Strategies to improve it include:

Strategy Outcome vs. This compound Alone Example
Nanotechnology 5–10x higher plasma AUC Liposomal this compound
Prodrugs Enhanced intestinal absorption This compound-cyclodextrin complexes
Combinatorial Therapy Synergistic effects This compound + metformin in diabetes

Pharmacokinetic and Toxicogenomic Profiles

This compound interacts with RAB GTPases (e.g., RAB10, RAB11A) involved in vesicular trafficking, a mechanism distinct from other stilbenes like pterostilbene . However, its rapid metabolism limits tissue accumulation compared to more stable analogs like dimethylthis compound .

Biological Activity

Resveratrol, a polyphenolic compound found in various plants, particularly in grapes and red wine, has garnered significant attention for its diverse biological activities. This article delves into the mechanisms through which this compound exerts its effects, its therapeutic potential in various diseases, and highlights relevant studies and clinical trials.

This compound's biological activity is attributed to several mechanisms:

  • Antioxidant Properties : this compound effectively scavenges free radicals and enhances the activity of antioxidant enzymes like glutathione peroxidase and superoxide dismutase, thereby mitigating oxidative stress .
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines such as TNF-α and IL-1β through pathways including NF-κB and MAPK .
  • Sirtuin Activation : this compound activates SIRT1, a member of the sirtuin family that regulates cellular processes like metabolism, inflammation, and aging .
  • Cell Signaling Modulation : It influences various signaling pathways involved in cell proliferation and apoptosis, including the PI3K/Akt pathway and p53 activation .

Therapeutic Applications

This compound has been studied for its potential benefits in several health conditions:

1. Cardiovascular Health

This compound exhibits cardioprotective effects by improving endothelial function, reducing LDL oxidation, and inhibiting platelet aggregation. Clinical trials have shown its ability to lower blood pressure and improve lipid profiles .

2. Cancer Prevention and Treatment

This compound's anti-cancer properties are attributed to its ability to inhibit tumor growth and induce apoptosis in cancer cells. It has been shown to enhance the efficacy of chemotherapy agents like cisplatin . However, results are mixed; some studies indicate potential detrimental effects in specific cancer types .

3. Neurological Disorders

Clinical trials have explored this compound's effects on neurodegenerative diseases such as Alzheimer's. A study indicated that this compound treatment led to lower levels of amyloid-beta (Aβ) in cerebrospinal fluid (CSF), suggesting a protective role against cognitive decline . However, concerns were raised about increased brain volume loss with treatment.

4. Metabolic Disorders

This compound has shown promise in managing diabetes and obesity by improving insulin sensitivity and promoting weight loss through mechanisms involving glucose metabolism regulation .

Clinical Trials Summary

Study FocusParticipantsDosageResults
Neurological Disorders119500 mg to 2000 mgSignificant differences in CSF Aβ40 levels; adverse events included nausea and diarrhea
Cardiovascular HealthVariesNot specifiedImproved endothelial function; reduction in LDL oxidation observed
Cancer TreatmentVariesVariesEnhanced efficacy of chemotherapy; mixed results on cancer type response
Diabetes ManagementVariesNot specifiedImproved insulin sensitivity; effects on weight management noted

Q & A

Basic Research Questions

Q. What are the key considerations in designing in vivo studies to evaluate resveratrol’s bioavailability and bioactivity?

  • Methodological Answer :

  • Experimental Variables : Prioritize dose-response curves (e.g., 10–500 mg/kg/day) and administration routes (oral vs. intraperitoneal) to assess pharmacokinetics .

    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

  • Control Groups : Include placebo and positive controls (e.g., metformin for metabolic studies) to isolate this compound-specific effects.

  • Analytical Tools : Use HPLC or LC-MS for quantifying this compound metabolites in plasma/tissues. Design Expert software can optimize formulations for enhanced bioavailability .

  • Table 1 : Example In Vivo Study Parameters

ParameterTypical RangeMeasurement Method
Dose10–500 mg/kg/dayWeight-adjusted gavage
Bioavailability<1% (oral)LC-MS plasma analysis
Key BiomarkersSIRT1 activation, TNF-α reductionWestern blot, ELISA

Q. How do researchers address this compound’s low bioavailability in preclinical models?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Liposomal or PLGA-based delivery systems improve solubility and half-life.
  • Combinatorial Approaches : Co-administer with piperine (CYP450 inhibitor) to reduce first-pass metabolism.
  • Validation : Compare plasma AUC (Area Under Curve) across delivery methods using non-compartmental pharmacokinetic models.

Q. What statistical methods are robust for validating this compound’s dose-dependent effects?

  • Methodological Answer :

  • ANOVA with Post-Hoc Tests : Identify significant differences between dose groups.
  • Mendelian Randomization : Apply instrumental variable analysis (e.g., genetic proxies for this compound metabolism) to mitigate confounding in observational data .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Advanced Research Questions

Q. How can contradictory data on this compound’s pro- vs. anti-oxidant effects be reconciled?

  • Methodological Answer :

  • Context-Dependent Analysis : Evaluate ROS (Reactive Oxygen Species) modulation via dose (e.g., ≤10 µM as antioxidant, ≥50 µM as pro-oxidant in vitro).
  • Redox-Sensitive Probes : Use DCFDA (for H₂O₂) and MitoSOX (mitochondrial superoxide) to map oxidative stress thresholds.
  • Table 2 : Contradictory Outcomes in this compound Studies
Study TypePro-Oxidant EvidenceAntioxidant Evidence
In Vitro (Cancer)↑ Caspase-3 via ROS burst↓ NF-κB in normal cells
In Vivo (Aging)N/A↑ SOD2, ↓ Lipid peroxidation

Q. What experimental frameworks resolve discrepancies between in vitro mechanistIC data and in vivo translational outcomes?

  • Methodological Answer :

  • Organ-on-a-Chip Systems : Mimic human tissue interactions (e.g., gut-liver axis) to bridge in vitro and in vivo gaps.
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify tissue-specific pathways.

Q. How can epigenetic modifications (e.g., DNA methylation) induced by this compound be rigorously quantified?

  • Methodological Answer :

  • Whole-Genome Bisulfite Sequencing : Profile methylation changes at CpG islands near longevity genes (e.g., FOXO3).
  • ChIP-seq for Histone Marks : Assess H3K9 acetylation at SIRT1-target promoters.

Q. What in silico models predict this compound’s polypharmacology (multi-target effects)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against AMPK, NF-κB, and COX-2.
  • Systems Pharmacology : Build kinetic models (e.g., COPASI) to simulate network-level interactions.

Properties

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Record name resveratrol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Resveratrol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031980
Record name Resveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL
Record name RESVERATROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ...
Record name Resveratrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RESVERATROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white powder from methanol

CAS No.

501-36-0
Record name Resveratrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resveratrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resveratrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name resveratrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Resveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RESVERATROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-255 °C, MP: 261 °C (decomposes), 254 °C
Record name Resveratrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RESVERATROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Resveratrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.